Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-benzyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S.ClH/c1-30-25(29)22-17-11-12-27(13-16-7-3-2-4-8-16)14-21(17)33-24(22)26-23(28)20-15-31-18-9-5-6-10-19(18)32-20;/h2-10,20H,11-15H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAXEFWRLIXRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1052539-27-1) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.
The compound has the following chemical properties:
- Molecular Formula : C25H25ClN2O5S
- Molecular Weight : 501.0 g/mol
| Property | Value |
|---|---|
| CAS Number | 1052539-27-1 |
| Molecular Formula | C25H25ClN2O5S |
| Molecular Weight | 501.0 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor of certain enzymes that are crucial in metabolic pathways, particularly those involved in pyrimidine biosynthesis. This inhibition can disrupt the growth of specific pathogens, making it a candidate for further development in treating diseases such as malaria and certain cancers.
Antimicrobial Activity
Research indicates that compounds similar to Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine) derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The inhibition occurs at low micromolar concentrations, suggesting a potent effect against this pathogen .
Antidepressant Effects
Recent studies have also explored the antidepressant-like activities of related compounds. For example, derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxine structure have shown high affinities for serotonin receptors (5-HT1A and 5-HT2A), leading to significant antidepressant effects in animal models . This suggests that Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine) may also possess similar properties.
Case Study 1: Inhibition of Aspartate Transcarbamoylase
In a study focusing on inhibitors of aspartate transcarbamoylase (ATCase), it was found that compounds from the same series as Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine) effectively inhibited enzyme activity in Mycobacterium tuberculosis at single-digit micromolar concentrations. This inhibition correlated with a reduction in parasite growth in vitro .
Case Study 2: Antimicrobial Testing
Another study evaluated various benzoxazole/benzothiazole-containing derivatives for their antimicrobial properties. The results indicated that these compounds displayed moderate to good activities against several bacterial strains and were particularly effective in urease inhibition assays .
Q & A
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and skin irritation. Neutralize waste with 1 M sodium bicarbonate before disposal. Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting SDS documentation for antidotes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
